molecular formula C16H16FNO2 B5686678 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B5686678
M. Wt: 273.30 g/mol
InChI Key: RCJCKGCGKRKZTJ-UHFFFAOYSA-N
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Description

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with an ethyl group at the 3-position and a fluorophenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Preparation of 3-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-ethylphenoxyacetic acid: The 3-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3-ethylphenoxyacetic acid.

    Amidation: The final step involves the reaction of 3-ethylphenoxyacetic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, or catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(3-ethylphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide is unique due to the specific combination of the ethylphenoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-ethylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-12-4-3-5-15(10-12)20-11-16(19)18-14-8-6-13(17)7-9-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJCKGCGKRKZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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